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Executive Summary

(2S,3S)-Firazorexton, also known as TAK-994, is a potent, selective, and orally bioavailable
small-molecule agonist of the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda
Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic
neurological disorder characterized by excessive daytime sleepiness.[2][4] While preclinical
and early clinical studies showed promising efficacy in promoting wakefulness and reducing
cataplexy, the clinical development of Firazorexton was discontinued due to instances of drug-
induced liver injury. This guide provides a comprehensive overview of the chemical structure,
physicochemical properties, pharmacology, mechanism of action, and key experimental
findings related to (2S,3S)-Firazorexton.

Note on Stereochemistry: The initial request specified the (2R,3R) stereocisomer. However, the
publicly available scientific literature exclusively refers to the (2S,3S) stereoisomer for the
active pharmaceutical ingredient known as Firazorexton or TAK-994. Therefore, this document
focuses on the (2S,3S) configuration.

Chemical Structure and Properties

(2S,3S)-Firazorexton is a complex heterocyclic molecule. Its systematic IUPAC name is N-
[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyllmethyl]-1-(2-hydroxy-2-
methylpropanoyl)pyrrolidin-3-yljmethanesulfonamide.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12377645?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/37001988/
https://drughunter.com/molecule/tak-994
https://www.probechem.com/products_Firazorexton.html
https://drughunter.com/molecule/tak-994
https://en.wikipedia.org/wiki/Firazorexton
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Physicochemical Properties

A summary of the known and computed physicochemical properties of (2S,3S)-Firazorexton is

presented in Table 1. Experimentally determined values for properties such as melting point,

boiling point, and pKa are not readily available in the public domain.

Property Value Source
Molecular Formula C22H25F3N204S
Molecular Weight 470.51 g/mol
CAS Number 2274802-95-6
Appearance White to off-white solid powder
Sparingly soluble in DMSO (1-
Solubility 10 mg/mL), slightly soluble in

acetonitrile (0.1-1 mg/mL).

LogP (calculated) 2.9
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 8
Rotatable Bonds 6
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Spectroscopic Data

Detailed experimental 1H and 13C NMR spectroscopic data for (2S,3S)-Firazorexton are not

publicly available in peer-reviewed literature. Characterization would have been performed

during its development, but the specific spectral data remains proprietary.

Pharmacology and Mechanism of Action
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Firazorexton is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold
selectivity against the orexin 1 receptor (OX1R). Orexin neuropeptides (Orexin-A and Orexin-B)
are crucial for maintaining wakefulness, and their deficiency leads to narcolepsy type 1.
Firazorexton was designed to mimic the action of these endogenous peptides at the OX2R,
thereby promoting wakefulness.

In Vitro Pharmacology

In vitro studies have demonstrated that Firazorexton potently activates human OX2R and its
downstream signaling pathways. A summary of its in vitro activity is provided in Table 2.

Assay Cell Line Parameter Value (ECso) Source
Calcium
o hOX2R/CHO-K1  ECso 19 nM
Mobilization
IP1 Accumulation hOX2R/CHO-EA  ECso 16 nM
B-Arrestin
_ hOX2R/CHO-EA  ECso 45nM
Recruitment
ERK1/2
) hOX2R/CHO-EA ECso 19 nM
Phosphorylation
CREB
_ hOX2R/CHO-EA  ECso 2.9 nM
Phosphorylation

In Vivo Pharmacology

In vivo studies in animal models of narcolepsy demonstrated the wake-promoting effects of
Firazorexton. Oral administration of TAK-994 in orexin-deficient mice significantly increased
wakefulness and reduced cataplexy-like episodes. These effects were sustained with chronic
dosing. In cynomolgus monkeys, oral administration of TAK-994 also increased wakefulness.

Signaling Pathways

As an agonist of the OX2R, a G-protein coupled receptor (GPCR), Firazorexton activates
multiple downstream signaling cascades. The primary pathways involve Gq protein activation
and (B-arrestin recruitment.
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Gg-Protein Signaling Pathway

Upon binding of Firazorexton to OX2R, the receptor couples to the Gq subclass of
heterotrimeric G-proteins. This initiates a signaling cascade that leads to the activation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade
ultimately leads to neuronal depolarization and increased excitability.

(2S,3S)-Firazorexton
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Caption: Gg-Protein Signaling Pathway Activated by Firazorexton.

B-Arrestin Signaling Pathway

In addition to G-protein signaling, Firazorexton binding to OX2R also promotes the recruitment
of B-arrestin. B-arrestin can act as a scaffold protein, bringing together components of other
signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to
the phosphorylation of ERK1/2. This pathway can contribute to the long-term cellular effects of
OX2R activation.
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Caption: B-Arrestin Signaling Pathway Mediated by Firazorexton.

Experimental Protocols
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Detailed, step-by-step experimental protocols for the specific assays used in the preclinical
evaluation of (2S,3S)-Firazorexton are not fully available in the public domain. The following
are generalized protocols based on standard methodologies for the key in vitro assays.

Calcium Mobilization Assay (Generalized Protocol)

This assay measures the increase in intracellular calcium concentration following receptor
activation.

e Cell Culture: CHO-K1 cells stably expressing human OX2R (hOX2R/CHO-K1) are cultured in
appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a
suitable buffer (e.g., HBSS) and incubated in the dark at 37°C for a specified time (e.g., 30-
60 minutes).

o Compound Preparation: A serial dilution of (2S,3S)-Firazorexton is prepared in the assay
buffer.

e Fluorescence Measurement: The cell plate is placed in a fluorescence plate reader (e.g.,
FLIPR). A baseline fluorescence reading is taken before the addition of the compound.

o Compound Addition and Data Acquisition: The diluted Firazorexton solutions are added to
the wells, and fluorescence is measured kinetically over time to detect the increase in
intracellular calcium.

o Data Analysis: The peak fluorescence response is plotted against the compound
concentration, and the ECso value is determined using a non-linear regression model.
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Caption: Workflow for Calcium Mobilization Assay.

B-Arrestin Recruitment Assay (Generalized Protocol)
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This assay measures the recruitment of 3-arrestin to the activated OX2R.

e Cell Line: A cell line engineered to express OX2R fused to a component of a reporter system
and B-arrestin fused to the complementary component is used (e.g., PathHunter® [-arrestin
assay).

e Cell Plating: Cells are seeded into white-walled microplates and incubated.

o Compound Treatment: Serial dilutions of (2S,3S)-Firazorexton are added to the cells and
incubated for a specified period (e.g., 60-90 minutes) at 37°C.

o Detection: The detection reagents for the reporter system (e.g., chemiluminescent substrate)
are added.

o Signal Measurement: The plate is incubated at room temperature in the dark, and the
luminescent signal is measured using a plate reader.

» Data Analysis: The luminescent signal is plotted against the compound concentration to
determine the ECso value.

ERK1/2 Phosphorylation Assay (Generalized Protocol)

This assay quantifies the phosphorylation of ERK1/2 as a downstream marker of OX2R
activation.

o Cell Culture and Starvation: hOX2R expressing cells are grown to confluence and then
serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

o Compound Stimulation: Cells are treated with various concentrations of (2S,3S)-Firazorexton
for a short period (e.g., 5-15 minutes) at 37°C.

o Cell Lysis: The cells are washed and then lysed to release cellular proteins.

o Detection: The amount of phosphorylated ERK1/2 in the cell lysates is quantified using a
sensitive immunoassay, such as an AlphalLISA® or HTRF® assay, which involves specific
antibodies against total and phosphorylated ERK1/2.
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» Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and plotted
against the compound concentration to determine the ECso.

Clinical Development and Discontinuation

(2S,3S)-Firazorexton entered Phase 2 clinical trials for the treatment of narcolepsy type 1 and
type 2 (NCT04096560). The trials demonstrated that TAK-994 resulted in significant
improvements in wakefulness and a reduction in cataplexy compared to placebo. However, the
development was terminated in October 2021 due to findings of drug-induced liver injury in
some participants. The hepatotoxicity is hypothesized to be caused by reactive metabolites and
is considered unlikely to be an on-target effect of OX2R activation.

Conclusion

(2S,3S)-Firazorexton (TAK-994) is a potent and selective OX2R agonist that showed
considerable promise as a novel therapeutic for narcolepsy by targeting the underlying
pathophysiology of the disease. While its clinical development was halted due to safety
concerns, the study of Firazorexton has provided valuable insights into the therapeutic potential
of OX2R agonism. The data generated from the Firazorexton program continues to inform the
development of next-generation orexin receptor agonists with improved safety profiles for the
treatment of sleep-wake disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to (2S,3S)-Firazorexton
(TAK-994)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377645#chemical-structure-and-properties-of-2r-
3r-firazorexton)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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